![molecular formula C12H17Cl2OTl B14588733 Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane CAS No. 61368-76-1](/img/structure/B14588733.png)
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane is a chemical compound that belongs to the class of organothallium compounds These compounds are characterized by the presence of thallium, a heavy metal, in their molecular structure
Vorbereitungsmethoden
The synthesis of Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane typically involves the reaction of thallium trichloride with 2-(2-methylpropoxy)-2-phenylethyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thallium(III) derivatives.
Reduction: It can be reduced to thallium(I) compounds under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane has been explored for various scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other thallium compounds.
Biology: Studies have investigated its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to various biological effects, depending on the specific targets and pathways involved. Further research is needed to fully elucidate the detailed mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane can be compared with other organothallium compounds, such as:
Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallium(III): Similar in structure but with different oxidation states.
Thallium(I) acetate: A simpler thallium compound with different chemical properties.
Thallium(III) chloride: A common thallium compound used in various chemical reactions. The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties compared to other thallium compounds.
Eigenschaften
CAS-Nummer |
61368-76-1 |
|---|---|
Molekularformel |
C12H17Cl2OTl |
Molekulargewicht |
452.55 g/mol |
IUPAC-Name |
dichloro-[2-(2-methylpropoxy)-2-phenylethyl]thallane |
InChI |
InChI=1S/C12H17O.2ClH.Tl/c1-10(2)9-13-11(3)12-7-5-4-6-8-12;;;/h4-8,10-11H,3,9H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
QQKMQKSZNFWYCA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(C)COC(C[Tl](Cl)Cl)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


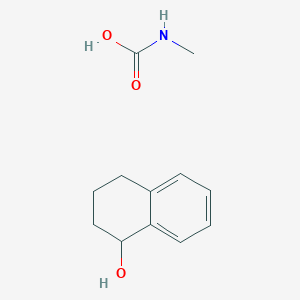
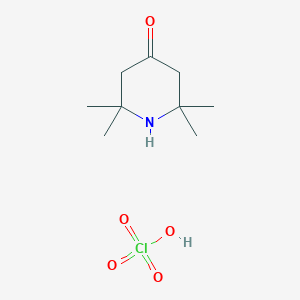
![Dipropyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14588662.png)
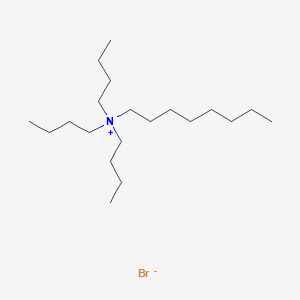
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
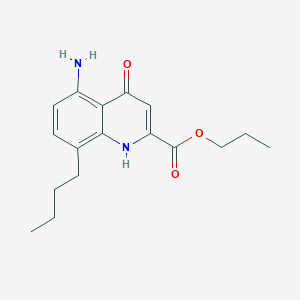
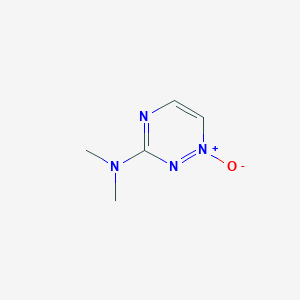
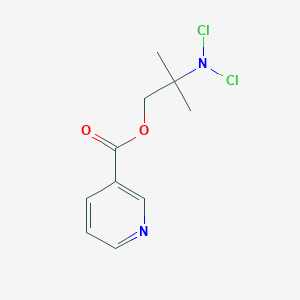

![2-Phenyl-4H-thieno[3,2-c][1]benzopyran-4-one](/img/structure/B14588694.png)
![2-{3-[(2-Ethylhexyl)oxy]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14588702.png)

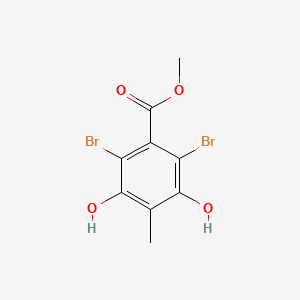
![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
